
(Z)-9-十四碳烯基乙酸酯
概述
描述
(Z)-9-Tetradecenyl acetate: is an organic compound that belongs to the class of alkenyl acetates. It is a colorless liquid with a characteristic odor and is primarily known for its role as a sex pheromone in various insect species. This compound is widely used in pest control strategies, particularly in the disruption of mating behaviors in agricultural pests.
科学研究应用
Chemistry: (Z)-9-Tetradecenyl acetate is used as a model compound in the study of pheromone biosynthesis and chemical ecology. It serves as a reference standard in analytical chemistry for the identification and quantification of similar compounds .
Biology: In biological research, (Z)-9-Tetradecenyl acetate is used to study insect behavior, particularly mating and communication. It is a key component in the development of pheromone-based pest control strategies .
Medicine: While its direct applications in medicine are limited, the study of (Z)-9-Tetradecenyl acetate contributes to the broader understanding of chemical signaling and its potential therapeutic applications.
Industry: In the agricultural industry, (Z)-9-Tetradecenyl acetate is widely used in pheromone traps and mating disruption techniques to control pest populations, reducing the need for chemical pesticides .
作用机制
安全和危害
未来方向
The field of green synthesis, which involves the creation of nanoparticles like those formed in the reaction of zinc acetate and ascorbic acid, is developing rapidly . Future research efforts should address the broad knowledge gap between nanoparticles synthesized from renewable versus non-renewable precursors .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-9-Tetradecenyl acetate typically involves the coupling of smaller carbon chains to form the desired 14-carbon backbone. One common method starts with commercially available 1,8-octanediol, which undergoes a series of reactions including bromination, lithiation, and alkylation to form the intermediate 1-tert-butoxy-tetradec-9-yne. This intermediate is then acetylated and stereoselectively reduced in the presence of a nickel catalyst to yield (Z)-9-Tetradecenyl acetate with high isomeric purity .
Industrial Production Methods: Industrial production of (Z)-9-Tetradecenyl acetate often employs similar synthetic routes but on a larger scale. The key steps involve the use of mercury derivatives of terminal alkynes, which are lithiated and then alkylated to form the desired product. The process is optimized for high yield and purity, making it suitable for large-scale applications in pest control .
化学反应分析
Types of Reactions: (Z)-9-Tetradecenyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed:
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds and other substituted derivatives
相似化合物的比较
- (Z)-7-Dodecenyl acetate
- (Z)-7-Tetradecenyl acetate
- (Z)-9-Dodecenyl acetate
- (E,Z)-7,9-Dodecadienyl acetate
Comparison: (Z)-9-Tetradecenyl acetate is unique in its specific role as a sex pheromone for certain insect species, making it highly effective in targeted pest control strategies. Compared to similar compounds, it offers a balance of stability, efficacy, and ease of synthesis, making it a preferred choice in agricultural applications .
属性
IUPAC Name |
[(Z)-tetradec-9-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h6-7H,3-5,8-15H2,1-2H3/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPBOEBNDHAAQH-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50894976 | |
| Record name | (Z)-9-Tetradecenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16725-53-4 | |
| Record name | (Z)-9-Tetradecenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16725-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Tetradecenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016725534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Tetradecen-1-ol, 1-acetate, (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Z)-9-Tetradecenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-tetradec-9-enyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.058 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRADECENYL ACETATE, (Z)-9- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN9973W29F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for (Z)-9-Tetradecenyl acetate?
A1: (Z)-9-Tetradecenyl acetate primarily acts as a sex pheromone component in various moth species. It interacts with specialized pheromone receptors located on the antennae of male moths. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This interaction triggers a cascade of neural signals that ultimately lead to behavioral responses in males, such as upwind flight and attempts to locate and mate with the female emitting the pheromone. [, , ]
Q2: How does the presence of other pheromone components influence the activity of (Z)-9-Tetradecenyl acetate?
A3: The presence and ratios of other pheromone components significantly impact the attractiveness of (Z)-9-Tetradecenyl acetate. For example, in the obliquebanded leafroller (Choristoneura rosaceana), adding small amounts of (Z)-9-dodecenyl acetate to the pheromone blend, which contains (Z)-11-tetradecenyl acetate as the major component, significantly reduces male attraction. [] Conversely, in the Copitarsia decolora moth, a binary blend of (Z)-9-Tetradecenyl acetate and (Z)-9-tetradecenol was significantly more attractive than either compound alone. [] This emphasizes the importance of specific blends for successful mate attraction.
Q3: Are there any known cases of insects other than moths responding to (Z)-9-Tetradecenyl acetate?
A4: Yes, bolas spiders (Mastophora cornigera) exploit the pheromone communication systems of their moth prey by emitting (Z)-9-Tetradecenyl acetate, along with other moth pheromone components. [] This chemical mimicry allows them to lure male moths within range for capture.
Q4: What is the chemical structure of (Z)-9-Tetradecenyl acetate?
A4: (Z)-9-Tetradecenyl acetate is a straight-chain unsaturated acetate with 14 carbon atoms and a double bond between the 9th and 10th carbon atoms in the cis (Z) configuration.
Q5: What is the molecular formula and weight of (Z)-9-Tetradecenyl acetate?
A5: Its molecular formula is C16H30O2, and its molecular weight is 254.41 g/mol.
Q6: How do structural modifications to (Z)-9-Tetradecenyl acetate influence its activity?
A7: Even minor changes can drastically alter activity. For example, changing the double bond position from the 9th to the 7th carbon, as in (Z)-7-tetradecenyl acetate, can significantly impact its attractiveness to certain moth species. [, ] Similarly, altering the functional group from acetate to alcohol, as in (Z)-9-tetradecenol, can also impact its pheromonal activity. [] These changes highlight the specificity of pheromone receptors.
Q7: Are there any known antagonists of (Z)-9-Tetradecenyl acetate?
A8: Yes, certain compounds can act as behavioral antagonists. In the European corn borer, both (Z)-9-dodecenyl acetate and (Z)-9-Tetradecenyl acetate significantly reduce male attraction when added to the primary pheromone blend. [] This suggests that these compounds can interfere with the perception or processing of the pheromone signal.
Q8: Has any resistance been observed to (Z)-9-Tetradecenyl acetate or its related pheromone blends?
A9: Yes, in the smaller tea tortrix (Adoxophyes honmai), populations have developed resistance to a mating disruptant composed of (Z)-11-tetradecenyl acetate, a compound closely related to (Z)-9-Tetradecenyl acetate. [] This resistance was attributed to a selection pressure caused by continuous use of the disruptant. Interestingly, the resistant population still responded to a 4-component blend containing (Z)-9-Tetradecenyl acetate, (Z)-11-tetradecenyl acetate, (E)-11-tetradecenyl acetate and 10-methyldodecyl acetate, suggesting potential for overcoming resistance by utilizing more complex pheromone blends.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


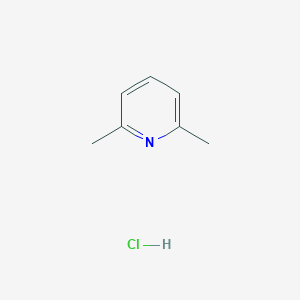

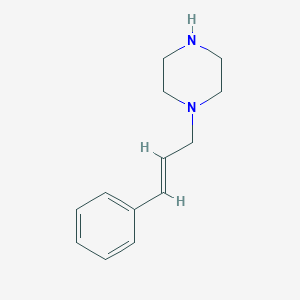

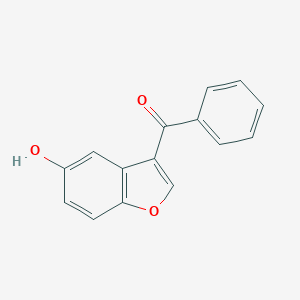
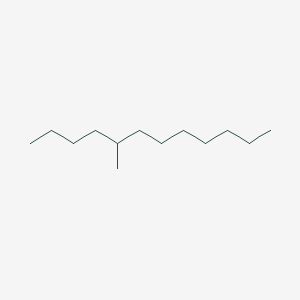


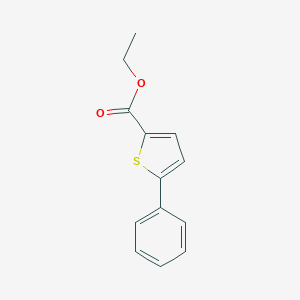

![Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one](/img/structure/B99048.png)



